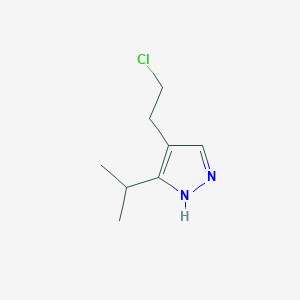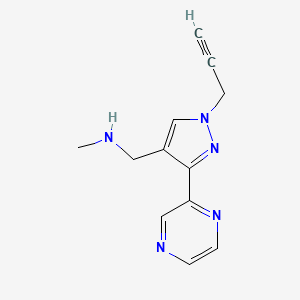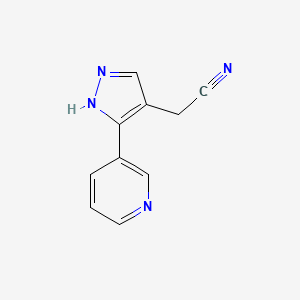
2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide
Übersicht
Beschreibung
2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide, commonly referred to as 2-APA, is a small molecule that has been studied extensively for a variety of applications in scientific research. It is a versatile compound that has been used in a variety of contexts, including drug development, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Coordination Chemistry
The synthesis of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, which are related to 2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide, has been used in coordination chemistry. These derivatives have been explored for their potential in luminescent lanthanide compounds for biological sensing and iron complexes exhibiting thermal and photochemical spin-state transitions (Halcrow, 2005).
Antibacterial Activity
Multicomponent synthesis involving 5-aminopyrazoles, a category that includes this compound, has led to novel heterocyclic scaffolds with notable antibacterial activities. This demonstrates the potential use of such compounds in addressing bacterial infections (Frolova et al., 2011).
Fluorescence Imaging
Compounds derived from 5-aminopyrazole derivatives have been utilized in creating fluorescent dyes for biological applications. These compounds exhibit high fluorescence quantum yields and have been applied in living cell imaging, indicating their utility in biological and medical imaging research (Chen et al., 2012).
Heterocyclic Scaffold for Drug Discovery
The structure of 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, closely related to this compound, makes them suitable as a heteroaromatic scaffold in drug-discovery, especially for ATP competitive binding to kinase enzymes. This highlights their potential in developing cancer drug targets (Smyth et al., 2010).
Antitumor Activities
The structural framework of this compound and its derivatives has been explored in the synthesis of compounds with potential antitumor activities. These compounds have shown efficacy against various cancer cell lines, indicating their significance in the field of oncological research (Wardakhan et al., 2018).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-b]pyridine derivatives, have been found to interact with a wide range of targets, including receptors for corticotropin growth factor and cholecystokinin hormones . These targets play crucial roles in various physiological processes, including the regulation of stress response and digestion .
Mode of Action
This interaction can lead to changes in cellular signaling pathways, ultimately influencing physiological processes .
Biochemical Pathways
For instance, pyrazolo[3,4-b]pyridine derivatives have been found to inhibit Janus kinase, cyclin-dependent kinase, and phosphodiesterase I . These enzymes are involved in numerous cellular processes, including cell cycle regulation and signal transduction .
Result of Action
Related compounds have been found to exhibit a range of effects, including antiviral, antiproliferative, and anti-inflammatory activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent modulation of cellular signaling pathways .
Biochemische Analyse
Biochemical Properties
2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, it may inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, thereby influencing metabolic flux and metabolite levels . For example, it may enhance or inhibit the activity of enzymes involved in glycolysis or the citric acid cycle, leading to changes in the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments . For instance, it may be actively transported into the cell via membrane transporters and subsequently distributed to various organelles .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, where it can affect metabolic processes .
Eigenschaften
IUPAC Name |
2-(5-amino-3-pyridin-3-ylpyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6/c11-9(12)6-16-10(13)4-8(15-16)7-2-1-3-14-5-7/h1-5H,6,13H2,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSAUJQHHKTGFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)N)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




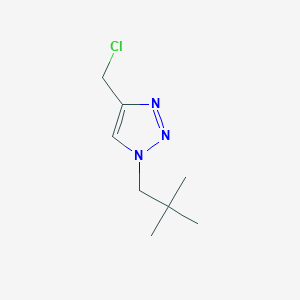

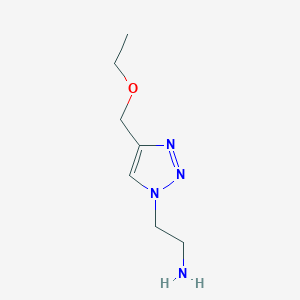

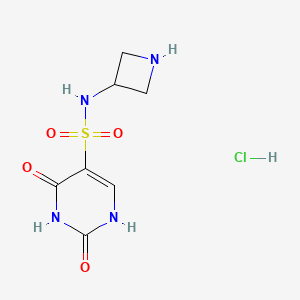

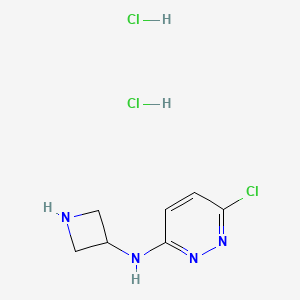
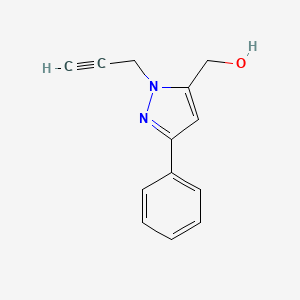
![trans-2-[(2-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B1492756.png)

